Herniariasaponin 2
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Overview
Description
Herniariasaponin 2 is a triterpenoid saponin compound derived from the plant Herniaria hirsuta, which belongs to the Caryophyllaceae family. Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties and potential medicinal benefits. This compound has been studied for its potential therapeutic applications, particularly in the treatment of urinary stones and as a diuretic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of herniariasaponin 2 involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) . The structure of this compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and dried, followed by solvent extraction and chromatographic purification. The purified compound is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Herniariasaponin 2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, resulting in the formation of aglycones and sugar moieties . Oxidation reactions can modify the functional groups on the saponin molecule, while glycosylation reactions involve the addition of sugar moieties to the aglycone .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and glycosyl donors for glycosylation . Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include aglycones, glycosides, and oxidized derivatives. These products can be further analyzed and characterized using techniques such as mass spectrometry and NMR .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the structure-activity relationships of saponins . In biology, herniariasaponin 2 has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties . In medicine, it is being explored for its potential use in the treatment of urinary stones, as a diuretic, and for its potential anticancer properties . In industry, this compound is used in the formulation of natural surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of herniariasaponin 2 involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and disruption of cellular functions . This compound also interacts with various molecular targets and pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . These interactions contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Herniariasaponin 2 is structurally similar to other saponins found in Herniaria species, such as herniariasaponin H and herniariasaponin B . it differs in the specific arrangement of sugar moieties and functional groups, which contribute to its unique biological activities . Similar compounds include medicagenic acid glycosides and hederacoside C, which share structural similarities but differ in their specific biological effects .
Properties
Molecular Formula |
C56H88O26 |
---|---|
Molecular Weight |
1177.3 g/mol |
IUPAC Name |
(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-2-acetyloxy-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C56H88O26/c1-22-32(60)35(63)39(67)46(75-22)80-42-28(20-58)78-45(41(69)38(42)66)74-21-29-34(62)37(65)43(81-47-40(68)36(64)33(61)27(19-57)77-47)48(79-29)82-50(73)56-15-13-51(3,4)17-25(56)24-9-10-30-52(5)18-26(76-23(2)59)44(70)55(8,49(71)72)31(52)11-12-54(30,7)53(24,6)14-16-56/h9,22,25-48,57-58,60-70H,10-21H2,1-8H3,(H,71,72)/t22-,25+,26+,27-,28-,29-,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-,44+,45-,46+,47+,48+,52-,53-,54-,55+,56+/m1/s1 |
InChI Key |
WBCUTGOPTQFPJT-WQPNWDIZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)C(=O)O)O)OC(=O)C)C)C)[C@@H]4CC(CC5)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)C(=O)O)O)OC(=O)C)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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